1-[3-(Triethoxysilyl)propyl]-1H-imidazole
Overview
Description
1-[3-(Triethoxysilyl)propyl]-1H-imidazole is an organosilicon compound that combines the properties of imidazole and triethoxysilane. This compound is known for its versatility in various chemical applications, particularly in the field of material science. It is used as a precursor for the synthesis of functionalized surfaces and materials, making it valuable in both academic research and industrial applications .
Mechanism of Action
Target of Action
The primary target of “1-[3-(Triethoxysilyl)propyl]-1H-imidazole” is to function as an organosilicon precursor . It is used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies . These targets play a crucial role in various chemical processes and material science applications.
Mode of Action
The compound interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target. The alkylation process is facilitated by sodium imidazolyl, which is obtained from imidazole and sodium hydroxide .
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of immobilized ionic liquids, functionalization of oxide particles, and sol–gel technologies . The downstream effects of these pathways include the creation of new materials with unique properties, such as enhanced stability, reactivity, or functionality.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to modify surfaces and create new materials . For instance, it can help in the formation of self-assembled monolayers on a variety of substrates . It is mainly utilized to immobilize the surface atoms by forming a ligand .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the presence of water can strongly promote the adhesion strength of the resin to glass, metal, nylon, plastic, and other traditional and non-traditional substrates . Furthermore, the reaction environment, such as the reaction medium and time, can also affect the yield of the target substance .
Preparation Methods
The synthesis of 1-[3-(Triethoxysilyl)propyl]-1H-imidazole typically involves the alkylation of imidazole with a triethoxysilylpropyl halide. One common method includes the reaction of imidazole with 3-chloropropyltriethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-[3-(Triethoxysilyl)propyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other functional groups.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The hydrolyzed silanol groups can react with other silanol groups to form siloxane linkages, which are crucial in the formation of silane-based coatings and materials.
Common reagents used in these reactions include bases like sodium hydroxide, acids for catalyzing hydrolysis, and various organic solvents. The major products formed from these reactions are typically functionalized silanes and siloxane-based materials .
Scientific Research Applications
1-[3-(Triethoxysilyl)propyl]-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[3-(Triethoxysilyl)propyl]-1H-imidazole can be compared with other similar compounds such as:
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: This compound is similar but has methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propyl isocyanate: This compound contains an isocyanate group instead of an imidazole ring.
3-(Triethoxysilyl)propionitrile: This compound has a nitrile group and is used as a coupling agent to improve adhesion in composite materials.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its versatility and strong adhesion properties.
Properties
IUPAC Name |
triethoxy(3-imidazol-1-ylpropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h8,10,12H,4-7,9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXRQIVAJGITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=CN=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979512 | |
Record name | 1-[3-(Triethoxysilyl)propyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63365-92-4 | |
Record name | 1-[3-(Triethoxysilyl)propyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63365-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-(Triethoxysilyl)propyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063365924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Triethoxysilyl)propyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(triethoxysilyl)propyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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